molecular formula C15H15NO5S B4424384 [2-Methyl-4-(phenylsulfamoyl)phenoxy]acetic acid

[2-Methyl-4-(phenylsulfamoyl)phenoxy]acetic acid

Cat. No.: B4424384
M. Wt: 321.3 g/mol
InChI Key: SAPMDFMXEUCKQN-UHFFFAOYSA-N
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Description

[2-Methyl-4-(phenylsulfamoyl)phenoxy]acetic acid is an organic compound that belongs to the class of phenoxy acids This compound is characterized by the presence of a phenoxy group substituted with a methyl group and a phenylsulfamoyl group, attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Methyl-4-(phenylsulfamoyl)phenoxy]acetic acid typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of the phenoxy intermediate. This can be achieved by reacting 2-methylphenol with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, resulting in the formation of 2-methyl-4-(phenylsulfamoyl)phenol.

    Esterification: The phenoxy intermediate is then esterified with chloroacetic acid in the presence of a base such as sodium hydroxide. This step involves the formation of an ester bond between the phenoxy group and the acetic acid moiety, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

[2-Methyl-4-(phenylsulfamoyl)phenoxy]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the phenylsulfamoyl group, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride. This reaction primarily targets the phenylsulfamoyl group, converting it to a phenylsulfide.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenyl ring. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Phenylsulfide derivatives.

    Substitution: Halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

[2-Methyl-4-(phenylsulfamoyl)phenoxy]acetic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological effects.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile building block in industrial chemistry.

Mechanism of Action

The mechanism of action of [2-Methyl-4-(phenylsulfamoyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The phenylsulfamoyl group is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-chlorophenoxyacetic acid: A widely used herbicide with similar structural features but different functional groups.

    2-Methyl-4-nitrophenoxyacetic acid: Another phenoxy acid derivative with a nitro group instead of a phenylsulfamoyl group.

Uniqueness

[2-Methyl-4-(phenylsulfamoyl)phenoxy]acetic acid is unique due to the presence of the phenylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential for various applications compared to other phenoxy acid derivatives.

Properties

IUPAC Name

2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-11-9-13(7-8-14(11)21-10-15(17)18)22(19,20)16-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPMDFMXEUCKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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